molecular formula C18H13N3O3S B8747500 (3-Benzyloxy-4-cyano-isothiazol-5-yl)-carbamic acid phenyl ester

(3-Benzyloxy-4-cyano-isothiazol-5-yl)-carbamic acid phenyl ester

Cat. No. B8747500
M. Wt: 351.4 g/mol
InChI Key: LMBGZNPXUVCPKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Benzyloxy-4-cyano-isothiazol-5-yl)-carbamic acid phenyl ester is a useful research compound. Its molecular formula is C18H13N3O3S and its molecular weight is 351.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Benzyloxy-4-cyano-isothiazol-5-yl)-carbamic acid phenyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Benzyloxy-4-cyano-isothiazol-5-yl)-carbamic acid phenyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C18H13N3O3S

Molecular Weight

351.4 g/mol

IUPAC Name

phenyl N-(4-cyano-3-phenylmethoxy-1,2-thiazol-5-yl)carbamate

InChI

InChI=1S/C18H13N3O3S/c19-11-15-16(23-12-13-7-3-1-4-8-13)21-25-17(15)20-18(22)24-14-9-5-2-6-10-14/h1-10H,12H2,(H,20,22)

InChI Key

LMBGZNPXUVCPKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NSC(=C2C#N)NC(=O)OC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 0° C. suspension of the adduct, 2-cyano-3-mercapto-3-phenoxycarbonylaminoacrylimidic acid benzyl ester (282 g, 798 mmol) in acetonitrile (2 L) was added pyridine (129 mL, 1.60 mol). Next was added a solution of bromine (41.1 mL, 798 mmol) in acetonitrile (200 mL) over 15 minutes. The reaction was stirred at 0° C. for an additional 1 hour and then at ambient temperature for 2 hour. The mixture was placed in the refigerator and held at 5° C. overnight. The solid product was filtered and washed with 0° C. ether (1 L), dried in the same funnel by drawing air through the solid for 4 hours. The solid was added to water (1 L), stirred vigorously for 1 hour, filtered and dried in the same funnel by drawing air through the solid overnight to afford a white solid (320 g pure though still containing some water) that was used, as is, in the next step. 1H NMR (400 MHz, DMSO) δ 5.35 (s, 2H), 7.25-7.45 (m, 10H), 13.20 (broad s, 1H) ppm; MS (APCl, m/z): 350 [M−H]−.
Name
2-cyano-3-mercapto-3-phenoxycarbonylaminoacrylimidic acid benzyl ester
Quantity
282 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
129 mL
Type
reactant
Reaction Step Two
Quantity
41.1 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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